(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Description

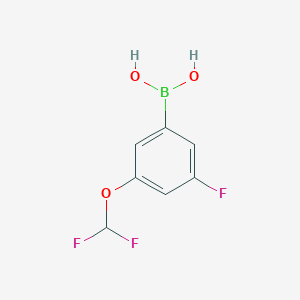

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (CAS: 2055539-69-8) is an organoboron compound with the molecular formula C₇H₆BF₃O₃ and a molecular weight of 205.93 g/mol . Its structure features a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine atom at the 5-position. The boronic acid (-B(OH)₂) group at the 1-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .

Fluorine substituents further modulate electronic effects and lipophilicity, which are critical for biological activity and pharmacokinetics .

Properties

IUPAC Name |

[3-(difluoromethoxy)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVLRKGGNZFFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OC(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronic acids. This method employs palladium catalysts to facilitate the coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂). For the target compound, the protocol involves:

Reaction Scheme :

Key Steps :

-

Substrate Preparation : A 3-(difluoromethoxy)-5-fluorophenyl halide (e.g., bromide or iodide) is synthesized via electrophilic substitution or halogenation.

-

Borylation : The aryl halide reacts with B₂Pin₂ under palladium catalysis (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (e.g., THF).

-

Hydrolysis : The pinacol ester intermediate is hydrolyzed under acidic conditions to yield the boronic acid.

Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd(dppf)Cl₂ | Maximizes turnover |

| Temperature | 80–100°C | Balances kinetics/stability |

| Base | KOAc or Et₃N | Neutralizes HX byproduct |

| Reaction Time | 12–24 hours | Ensures completion |

Challenges :

-

The difluoromethoxy group may undergo hydrolysis under basic conditions, necessitating pH control.

-

Steric hindrance from substituents can slow reaction kinetics .

Directed Ortho-Metalation (DoM) Followed by Boronation

This two-step approach leverages directed metalation to achieve regioselective boronation:

Procedure :

-

Lithiation : A directing group (e.g., methoxy) on the phenyl ring guides lithiation to the desired position.

-

Boronation : The lithiated intermediate reacts with trimethyl borate (B(OMe)₃), followed by acidic workup.

Case Study :

-

Substrate : 3-(Difluoromethoxy)-5-fluoroanisole.

-

Lithiation Agent : LDA (Lithium Diisopropylamide) at −78°C.

Advantages :

-

High regiocontrol avoids isomer formation.

-

Compatible with electron-withdrawing groups (e.g., fluorine).

Limitations :

-

Requires inert conditions (−78°C, anhydrous solvents).

-

Post-boronation deprotection of the directing group adds steps.

Grignard Reagent-Based Boronation

Grignard reagents offer an alternative pathway, particularly for substrates resistant to palladium chemistry:

Synthetic Route :

-

Grignard Formation : 3-(Difluoromethoxy)-5-fluorophenylmagnesium bromide is prepared from the corresponding aryl bromide.

-

Boronation : Reaction with triisopropyl borate (B(OiPr)₃) yields the boronic ester, which is hydrolyzed to the acid.

Reaction Conditions :

| Component | Specification | Role |

|---|---|---|

| Solvent | Diethyl ether | Stabilizes Grignard |

| Temperature | 0°C to reflux | Controls reactivity |

| Workup | 1M HCl | Hydrolyzes ester |

Efficiency :

-

Typical yields range from 50–70%, limited by competing side reactions (e.g., protonolysis).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 75–85 | ≥95 | High | Moderate |

| Directed Metalation | 60–70 | ≥90 | Low | High |

| Grignard Approach | 50–70 | ≥85 | Moderate | Low |

Key Insights :

-

The Miyaura method is preferred for industrial-scale synthesis due to reproducibility and scalability .

-

Directed metalation suits lab-scale synthesis where regioselectivity is critical.

Industrial-Scale Production Considerations

Large-scale manufacturing introduces unique challenges:

Process Intensification :

-

Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time by 30–50%.

-

Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) lower costs.

Quality Control :

-

Analytical Methods : HPLC (C18 column, 0.1% H₃PO₄ mobile phase) ensures ≥98% purity.

-

Impurity Profiling : Identifies residual palladium (<10 ppm) and pinacol byproducts.

Emerging Methodologies and Innovations

Recent advances aim to improve sustainability:

Photocatalytic Borylation :

-

Uses visible light to activate aryl halides, reducing Pd loading to 0.5 mol%.

Electrochemical Synthesis :

-

Direct anodic oxidation of aryl trifluoroborates avoids stoichiometric oxidants.

Chemical Reactions Analysis

Types of Reactions: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products:

Phenols: Formed from the oxidation of the boronic acid group

Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions

Scientific Research Applications

Inhibition of β-Secretase (BACE1)

One of the notable applications of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is its role as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Research indicates that compounds containing this boronic acid derivative can effectively inhibit BACE1 activity, thereby reducing the formation of amyloid plaques associated with neurodegenerative disorders .

Case Study :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC values ranging from 0.3 to 10 nM, indicating potent inhibitory activity against BACE1 .

Anticancer Activity

Research has also indicated that this compound can exhibit anticancer properties. Its structural features allow it to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Target | IC Value (nM) | Reference |

|---|---|---|---|

| Compound A | Target X | 5 | |

| Compound B | Target Y | 15 | |

| This compound | BACE1 | 0.3 - 10 |

Catalysis

This compound has been explored for its potential in catalysis, particularly in cross-coupling reactions. Its ability to act as a boron source makes it valuable in synthesizing complex organic molecules.

Case Study :

- Recent advancements in difluoromethylation processes have highlighted how boronic acids like this one can facilitate the formation of C–C bonds, enhancing the efficiency of synthetic pathways in organic chemistry .

Fluorinated Materials

The incorporation of fluorinated groups in materials science is known to improve properties such as hydrophobicity and thermal stability. This compound's unique structure allows it to be used in developing advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule . In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with biomolecules and modulate their activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and electronic features of (3-(difluoromethoxy)-5-fluorophenyl)boronic acid with analogous compounds:

Key Observations :

- Electron-Withdrawing Groups : The difluoromethoxy (-OCF₂H) group in the target compound is less electronegative than trifluoromethoxy (-OCF₃) but more so than methoxy (-OCH₃), offering a balance between reactivity and stability in cross-coupling reactions .

- Fluorine vs. Trifluoromethyl : Replacing -OCF₂H with -CF₃ (as in 3-fluoro-5-(trifluoromethyl)phenylboronic acid) increases steric bulk and electron withdrawal, which may hinder coupling reactions but improve biological target binding .

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : The difluoromethoxy group’s moderate electron withdrawal enhances the boronic acid’s reactivity compared to methoxy-substituted analogs, as seen in the synthesis of Tepotinib derivatives using similar boronic acids .

- Comparison with Aliphatic Boronic Acids : Aromatic boronic acids like the target compound generally exhibit higher stability and predictable reactivity compared to aliphatic variants, which require structural optimization for effective enzyme inhibition (e.g., penicillin-binding protein inhibitors) .

Biological Activity

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a fluorine atom attached to a phenylboronic acid structure. This configuration enhances its electronic properties, influencing its interactions with biological targets.

Synthesis of this compound

The synthesis typically involves:

- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids.

- Reagents : Commonly used reagents include potassium carbonate as a base and solvents like toluene or ethanol under inert conditions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. It has been shown to interact with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression, particularly those associated with the MEK signaling pathway .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, including Candida albicans and Escherichia coli .

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit tumor growth in various cancer models. For instance, studies on MEK inhibitors have highlighted their effectiveness in treating hyperproliferative disorders .

- Antimicrobial Studies : A study found that certain phenylboronic acids demonstrated significant antibacterial activity against Bacillus cereus, with lower Minimum Inhibitory Concentration (MIC) values compared to established drugs like Tavaborole .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy group, fluorine atom | Anticancer, antimicrobial |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Trifluoromethyl group | Antibacterial against Candida albicans |

| AN2690 (Tavaborole) | Boronate ester | Antifungal agent targeting LeuRS |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling precursors or halogen-lithium exchange followed by boronation. For example, biphenyl derivatives are often synthesized using boronic esters and Grignard reagents (e.g., magnesium-halogen exchange with 1,3-dibromobenzene, followed by quenching with triisopropyl borate) . Temperature control (0–6°C) is critical to avoid protodeboronation, as seen in analogous fluorophenylboronic acids . Purity (>95%) is typically achieved via recrystallization in acetone/water mixtures .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this boronic acid?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for difluoromethoxy (-OCF₂H) and aromatic fluorine groups appear in the range of -55 to -60 ppm and -110 to -120 ppm, respectively, based on trifluoromethylphenylboronic acid analogs .

- ¹¹B NMR : A sharp peak near 30 ppm confirms the presence of the boronic acid moiety .

- HRMS : Exact mass should match the molecular formula (C₇H₅B₂F₃O₃; calculated [M+H]⁺ = 245.03) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated aromatic motifs into biaryl systems. For instance, microwave-assisted coupling with heterocyclic boronic acids (e.g., pyridine or thiophene derivatives) achieves moderate yields (35–41%) using Pd(Pt-Bu₃)₂ or Pd(OAc)₂ catalysts .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCF₂H) reduces electron density at the boron-bound carbon, slowing transmetallation but improving stability against protodeboronation. Steric hindrance from the substituent requires optimized ligands (e.g., SPhos or XPhos) to enhance Pd catalyst turnover . Computational studies (DFT) on analogous trifluoromethylphenylboronic acids show a 10–15% decrease in activation energy with bulky ligands .

Q. What strategies mitigate hydrolysis or oxidation during storage and handling?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis. Anhydrous solvents (e.g., THF) with molecular sieves reduce water content .

- Stabilization : Co-crystallization with 1,2-dimethoxyethane or use of pinacol esters improves shelf life. For example, pinacol ester derivatives of fluorophenylboronic acids show <5% decomposition after six months .

Q. How can contradictions in catalytic efficiency data (e.g., variable Suzuki coupling yields) be resolved?

- Methodological Answer : Contradictions often arise from trace moisture or oxygen. Systematic screening of Pd precursors (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvent polarity (DMF vs. THF) is recommended. For instance, Pd(OAc)₂ with [(t-Bu₃)HP]BF₄ in THF increases yields by 15% compared to DMF . Kinetic monitoring via in-situ IR or HPLC helps identify degradation pathways .

Q. What computational methods predict the solvation free energy and solubility of this compound in polar aprotic solvents?

- Methodological Answer : Density Functional Theory (DFT) with COSMO-RS solvation models accurately predicts solvation free energy (ΔG_solv) in acetone (ΔG ≈ -5.2 kcal/mol) and chloroform (ΔG ≈ -3.8 kcal/mol). These models align with experimental solubility data for trifluoromethylphenylboronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.